2,4-Dimethylsulfolene

Description

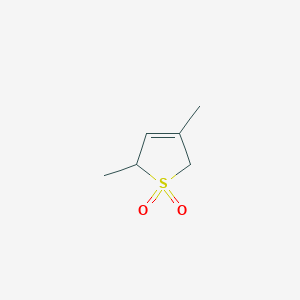

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5-3-6(2)9(7,8)4-5/h3,6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVBJZATNQKABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CS1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234052 | |

| Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10033-92-8 | |

| Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10033-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010033928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylsulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-2,4-dimethyl-thiophene-1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dimethylsulfolene and Its Isomers

Stereocontrolled Preparation of Substituted Sulfolenes and Sulfolanes

Stereocontrol in the synthesis of sulfolene and sulfolane (B150427) derivatives is crucial, as the stereochemistry of these five-membered rings often dictates the geometry of subsequent products. The most prominent example of this control is observed in the thermal cheletropic extrusion of sulfur dioxide from 3-sulfolenes to generate 1,3-dienes. This reaction proceeds through a concerted, disrotatory mechanism according to Woodward-Hoffmann rules, ensuring a high degree of stereospecificity. researchgate.net The stereochemical information embedded in the sulfolene ring is directly transferred to the resulting diene. For instance, the pyrolysis of cis-2,5-dimethyl-3-sulfolene stereospecifically yields (2E,4E)-hexa-2,4-diene, whereas the corresponding trans-sulfolene isomer would produce (2E,4Z)-hexa-2,4-diene.

Another powerful method for creating substituted sulfolenes involves the McMurry reaction of diketosulfides, followed by oxidation. This approach allows for the synthesis of 2,3,4,5-tetrasubstituted 3-sulfolenes in high yields, which can then serve as precursors to multi-substituted 1,3-dienes through thermal SO2 extrusion. thieme-connect.com

The following table summarizes examples of stereocontrolled reactions involving sulfolene derivatives.

| Precursor | Reaction/Reagents | Product | Key Feature |

| cis-2,5-Dimethyl-3-sulfolene | Thermal Pyrolysis (>100 °C) | (2E,4E)-Hexa-2,4-diene + SO₂ | Stereospecific cheletropic extrusion |

| trans-2,5-Dimethyl-3-sulfolene | Thermal Pyrolysis (>100 °C) | (2E,4Z)-Hexa-2,4-diene + SO₂ | Stereospecific cheletropic extrusion |

| Diketosulfide | 1. McMurry Reaction 2. m-CPBA | 2,3,4,5-Tetrasubstituted 3-sulfolene (B121364) | High-yield synthesis of multi-substituted sulfolenes thieme-connect.com |

| 3-Sulfolene | Rhodium catalyst, Chiral diene, Arylboronic acid, KOH | 3-Arylsulfolane | Asymmetric arylation with high enantioselectivity researchgate.net |

Novel Catalytic and Non-Catalytic Approaches to 2,4-Dimethylsulfolene Synthesis

The synthesis of the this compound core and its saturated sulfolane analogue can be achieved through several routes, with a classic method being the cheletropic reaction between a conjugated diene and sulfur dioxide (SO₂). google.com

Non-Catalytic Approaches: The most direct non-catalytic synthesis of 2,4-dimethyl-3-sulfolene involves the [4+1] cycloaddition of 2,4-dimethyl-1,3-butadiene with sulfur dioxide. orgsyn.org This reaction is typically performed by heating the reactants in an autoclave. wikipedia.org While effective, this method involves handling gaseous, toxic SO₂ under pressure. nih.gov To circumvent this, safer and more convenient SO₂ equivalents have been developed. Sodium metabisulfite, for example, can be used in aqueous hexafluoroisopropanol (HFIP) to generate SO₂ in situ for the synthesis of various substituted 3-sulfolenes from their corresponding 1,3-dienes. nih.gov

Catalytic Approaches: The conversion of the unsaturated sulfolene ring to the saturated sulfolane is a key transformation, typically accomplished via catalytic hydrogenation. chemicalbook.com 2,4-Dimethyl-3-sulfolene can be hydrogenated to produce 2,4-dimethylsulfolane (B94816). While Raney nickel has been the traditional catalyst for this purpose, newer catalysts have been developed that show superior activity. chemicalbook.com For instance, Ni-B/MgO has demonstrated higher catalytic efficiency in the hydrogenation of sulfolene compared to Raney nickel. chemicalbook.com

Furthermore, transition-metal catalysis can be employed in the synthesis of the sulfolene derivatives themselves. Rhodium-catalyzed asymmetric arylation has been used to produce 3-arylsulfolanes with high enantioselectivity from 3-sulfolene. researchgate.net

The table below outlines key synthetic methods for this compound and its saturated analogue.

| Method | Reactants | Reagents/Catalyst | Product |

| Non-Catalytic Cycloaddition | 2,4-Dimethyl-1,3-butadiene, Sulfur Dioxide | Heat | 2,4-Dimethyl-3-sulfolene |

| In Situ SO₂ Generation | 1,3-Diene, Sodium metabisulfite | Hexafluoroisopropanol (HFIP), Water, Heat | Substituted 3-sulfolene nih.gov |

| Catalytic Hydrogenation | 2,4-Dimethyl-3-sulfolene, Hydrogen (H₂) | Raney Nickel or Ni-B/MgO | 2,4-Dimethylsulfolane chemicalbook.com |

| Catalytic Arylation | 3-Sulfolene, Arylboronic acid | Chiral Diene-Rhodium Catalyst | Enantioenriched 3-Arylsulfolane researchgate.net |

Regioselective Functionalization Strategies for the Sulfolene Core

The sulfolene ring possesses acidic protons at the C2 and C5 positions (alpha to the sulfonyl group), which allows for its regioselective functionalization through deprotonation followed by reaction with an electrophile. thieme-connect.com This strategy enables the introduction of a wide range of substituents at specific positions on the sulfolene core.

The regioselectivity of these alkylation reactions is notably influenced by the nature of substituents already present on the double bond (at the C3 position). Research has shown that electron-donating groups at the C3 position tend to direct subsequent alkylation to the C2 position. clockss.org Conversely, electron-withdrawing groups on the double bond favor exclusive substitution at the C5 position. clockss.org This directing effect is attributed to the electronic influence of the substituent on the acidity of the alpha-protons.

Beyond simple alkylation, other regioselective transformations have been developed. For example, Stille coupling can be used to introduce vinyl groups at the C2 position of the sulfolene ring. thieme-connect.com This involves initial stannylation at the C2 position followed by a palladium-catalyzed coupling with a vinyl iodide. Additionally, the Heck reaction provides a route to 3-arylbutadiene sulfones, demonstrating another method for C-C bond formation on the sulfolene framework. researchgate.net

The following table presents examples of regioselective functionalization of the sulfolene core.

| Starting Material | Reagents/Reaction | Position of Functionalization | Product |

| 3-(p-methoxyphenyl)-3-sulfolene | 1. Base 2. Butyl Iodide | C5 (major), C2 (minor) | 5-Butyl- and 2-Butyl-3-(p-methoxyphenyl)-3-sulfolene clockss.org |

| 3-Sulfolene | 1. n-BuLi 2. Tributylstannyl chloride 3. Vinyl Iodide / Pd Catalyst | C2 | 2-Vinyl-3-sulfolene thieme-connect.com |

| Butadiene sulfone | Arenediazonium salts / Pd Catalyst (Heck Reaction) | C3 | 3-Arylbutadiene sulfone researchgate.net |

| 3-Substituted 3-sulfolene | Base, Alkyl Iodide | C2 or C5 (substituent dependent) | 2-Alkyl- or 5-Alkyl-3-substituted-3-sulfolene clockss.org |

Cheletropic Extrusion Reactions Involving 2,4 Dimethylsulfolene Derivatives

Mechanistic Investigations of Sulfur Dioxide Extrusion

The mechanism of sulfur dioxide extrusion from sulfolene derivatives has been a subject of detailed investigation, focusing on the nature of the transition state and the electronic and steric factors that influence the reaction's progress.

The thermal extrusion of sulfur dioxide from sulfolenes is generally accepted to proceed through a concerted, pericyclic pathway. researchgate.netnih.gov According to the principles of orbital symmetry conservation, this reaction is classified as a [4π + σ2s] cycloreversion. The Woodward-Hoffmann rules predict that the thermal process occurs via a disrotatory opening of the five-membered ring. libretexts.org This concerted mechanism involves a single transition state where the C-S bonds are broken simultaneously with the formation of the new π-bond in the diene product. nih.gov This pathway is favored as it often provides the most stable, five-membered ring adduct in the reverse reaction under thermodynamic control. nycu.edu.tw

However, alternative stepwise mechanisms have been considered, particularly in theoretical studies or for substrates with specific substitution patterns that might stabilize a diradical intermediate. libretexts.orgepa.gov A stepwise pathway would involve the initial homolytic cleavage of one C-S bond to form a diradical intermediate, followed by the cleavage of the second C-S bond to release SO₂ and form the diene. While theoretical calculations have explored this possibility, experimental evidence for many simple sulfolenes, including derivatives like 2,4-dimethylsulfolene, strongly supports the concerted mechanism. For instance, some computational studies on related systems suggest that while a concerted pathway is dominant, stepwise mechanisms can become relevant under certain conditions. epa.gov

Substituents on the sulfolene ring have a pronounced effect on the kinetics and thermodynamics of the SO₂ extrusion reaction. The rate of decomposition is influenced by both electronic and steric effects.

Electron-donating groups on the diene framework generally decrease the rate of the reverse reaction (SO₂ addition), which implies that electron-withdrawing groups on the sulfolene ring would facilitate extrusion. nycu.edu.tw However, studies on the thermal decomposition of various substituted 2,5-dihydrothiophene-1,1-dioxides have shown that alkyl substituents at the C-2 and C-5 positions, such as in this compound, actually accelerate the rate of decomposition. rsc.org This acceleration is attributed to the stabilization of the forming diene and steric factors that may favor the geometry of the transition state. Bulky groups can favor the cisoid conformation of the diene, which is essential for the reverse reaction and, by the principle of microscopic reversibility, influences the extrusion process. nycu.edu.tw

The thermal stability of sulfones has been studied, with the onset of thermal decomposition for five-membered cyclic sulfones occurring at temperatures below 300°C. youtube.comsrce.hr The activation parameters for the decomposition of several substituted sulfolenes have been determined, highlighting the influence of substitution on the energy barrier of the reaction.

Table 1: Influence of Alkyl Substitution on the Rate of Thermal Decomposition of Sulfolenes

| Compound | Substituent Position(s) | Relative Rate Effect | Rationale |

| 3-Sulfolene (B121364) | Unsubstituted | Baseline | Reference compound |

| 2-Methyl-3-sulfolene | C-2 | Rate acceleration | Steric effects favoring the required diene conformation in the transition state. nycu.edu.tw |

| This compound | C-2, C-4 | Rate acceleration | Combination of steric and electronic effects from two methyl groups. rsc.org |

| 3,4-Dimethyl-3-sulfolene | C-3, C-4 | Rate acceleration | +M (hyperconjugation) effect of alkyl groups stabilizing the diene product. rsc.org |

Stereochemical Control in Cheletropic Elimination Processes

The cheletropic extrusion of SO₂ from sulfolene derivatives is a highly stereospecific reaction. libretexts.org As dictated by the Woodward-Hoffmann rules for a thermal pericyclic reaction, the elimination proceeds through a disrotatory fashion. libretexts.org This means that the substituents on the C-2 and C-5 carbons rotate in opposite directions (one clockwise, one counter-clockwise) as the C-S bonds break and the ring opens.

This stereochemical control has significant synthetic implications. The configuration of the substituents in the starting this compound precursor directly determines the stereochemistry of the resulting conjugated diene. For example, the extrusion of SO₂ from cis-2,5-disubstituted sulfolenes yields an (E,Z)-diene, whereas the trans-isomer gives the (E,E)-diene. This predictability allows for the synthesis of dienes with specific and controlled geometries for use in subsequent reactions. masterorganicchemistry.comyoutube.com

In Situ Generation of Reactive Dienes from this compound Precursors

A major application of the thermal decomposition of sulfolenes is the in situ generation of conjugated dienes. youtube.com These dienes can be highly reactive or gaseous under ambient conditions, making them difficult to handle and store. Using a stable, solid precursor like this compound allows the diene to be generated directly in the reaction vessel as needed, where it can be immediately consumed by a co-reactant.

The thermal extrusion of SO₂ from this compound produces the corresponding 2,4-hexadiene. This diene can then participate in various chemical transformations, most notably the Diels-Alder reaction. libretexts.orgscispace.com By heating this compound in the presence of a suitable dienophile (an alkene or alkyne), a [4+2] cycloaddition occurs to form a six-membered ring. libretexts.org This one-pot procedure avoids the need to isolate the potentially volatile or unstable diene, and the only byproduct is gaseous sulfur dioxide, which can be easily removed from the reaction mixture. youtube.com This method has been employed in the synthesis of complex polycyclic molecules. scispace.com

The conjugated diene generated from this compound can exist in different conformations due to rotation around the central C-C single bond. The two principal planar conformations are the s-trans and s-cis forms. masterorganicchemistry.com

The s-trans conformation is generally more stable thermodynamically due to reduced steric hindrance between the substituents on the C1 and C4 atoms of the diene system. masterorganicchemistry.com However, for a diene to participate in a Diels-Alder reaction, it must adopt the less stable s-cis conformation, which brings the ends of the diene system into proximity for bonding with the dienophile. libretexts.orgchemistrysteps.com

For most acyclic dienes, there is a rapid equilibrium between the s-cis and s-trans conformers. libretexts.org Although the equilibrium typically favors the s-trans form, the energy barrier for rotation is low enough that a sufficient concentration of the reactive s-cis conformer is present to allow the Diels-Alder reaction to proceed. The energy difference between the conformers for butadiene is approximately 2.3-2.9 kcal/mol. masterorganicchemistry.com The presence of methyl groups, as in the diene derived from this compound, will influence this equilibrium and the rotational barrier.

Table 2: Properties of Diene Conformers

| Conformation | Relative Energy | Reactivity in Diels-Alder | Key Feature |

| s-trans | Lower (more stable) | Inactive | Double bonds are on opposite sides of the central single bond, minimizing steric strain. masterorganicchemistry.com |

| s-cis | Higher (less stable) | Active | Double bonds are on the same side of the central single bond, a required geometry for cycloaddition. chemistrysteps.com |

Mechanistic Elucidation of Reactions Involving 2,4 Dimethylsulfolene

Identification of Key Intermediates and Transition States

The thermal decomposition of sulfolenes, including 2,4-Dimethylsulfolene, is generally understood to proceed through a concerted, pericyclic mechanism. In this type of reaction, bond breaking and bond forming occur simultaneously in a cyclic transition state. For the cheletropic extrusion of sulfur dioxide from this compound, the key transition state involves the concerted cleavage of the two carbon-sulfur bonds.

Theoretical studies and experimental observations of analogous sulfolene decompositions suggest that the reaction proceeds through a "no-intermediate" pathway for the concerted extrusion of SO2. However, under certain conditions, the potential for a stepwise mechanism involving a diradical intermediate has been considered. In such a scenario, the initial cleavage of one C-S bond would lead to a transient diradical species, which would then undergo the cleavage of the second C-S bond to release sulfur dioxide and form the diene. The presence and stability of such an intermediate would be highly dependent on the substitution pattern of the sulfolene ring and the reaction conditions. To date, definitive experimental evidence for a stable diradical intermediate in the gas-phase thermolysis of this compound remains elusive, with the concerted pathway being the more widely accepted mechanism.

Kinetic Isotope Effects (KIEs) in Reaction Pathway Determination

Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the transition state structure and reaction mechanism. By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can be measured, providing insight into bond-breaking and bond-forming steps in the rate-determining step of the reaction.

In the context of this compound decomposition, the measurement of sulfur and carbon KIEs would be particularly informative. A significant primary sulfur KIE (¹⁶S/¹⁸S) would be expected if the C-S bonds are being broken in the rate-determining step, which is consistent with the cheletropic extrusion mechanism. Similarly, primary carbon KIEs (¹²C/¹³C) at the C2 and C5 positions of the sulfolene ring would provide further evidence for the concerted nature of the reaction. The magnitude of these KIEs can also offer insights into the symmetry of the transition state. A symmetrical transition state, where both C-S bonds are breaking to a similar extent, would be expected to exhibit different KIEs compared to an asynchronous transition state where one C-S bond breaks to a greater extent than the other.

While specific KIE data for this compound is not extensively reported in publicly available literature, studies on related sulfolene systems have demonstrated the utility of this technique in confirming the concerted nature of the SO2 extrusion.

Influence of External Factors on Reaction Mechanism (e.g., Pressure)

External factors, particularly pressure, can have a notable influence on the kinetics and mechanism of gas-phase reactions like the thermolysis of this compound. The effect of pressure is primarily related to the unimolecular nature of the decomposition.

At very low pressures, the rate of reaction may become dependent on the frequency of collisions that energize the reactant molecules to the transition state (the "fall-off" region). In this regime, the reaction mechanism itself may not change, but the observed rate constant will decrease with decreasing pressure.

High pressures can potentially influence the reaction pathway by favoring more compact transition states. In the case of this compound, if a stepwise mechanism involving a diradical intermediate were a plausible alternative, high pressure could favor the concerted pathway due to its likely smaller activation volume. Furthermore, in condensed phases, the solvent can play a significant role in stabilizing or destabilizing the transition state, thereby altering the reaction rate and potentially the mechanism. However, for the gas-phase thermolysis of this compound, the primary effect of pressure is on the reaction rate within the context of unimolecular reaction rate theory.

Theoretical Contributions to Mechanistic Understanding

Computational chemistry provides invaluable insights into the mechanistic details of reactions that are often difficult to probe experimentally. Theoretical studies on the thermolysis of sulfolenes have been instrumental in characterizing the geometry and energetics of the transition state for the cheletropic extrusion of sulfur dioxide.

Using methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the potential energy surface of the reaction. These calculations can confirm whether the reaction proceeds through a concerted transition state or involves the formation of intermediates. For the decomposition of this compound, theoretical models would predict the structure of the transition state, including the C-S bond lengths and the geometry of the emerging diene fragment.

Advanced Spectroscopic Characterization Techniques in 2,4 Dimethylsulfolene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural assessment of sulfolane (B150427) derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2,4-Dimethylsulfolane (B94816), the spectrum reveals signals corresponding to the methyl protons and the various protons on the five-membered ring. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. bipm.org Typically, broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom. The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic structure, allowing for the clear identification of methyl, methylene (B1212753) (CH₂), and methine (CH) carbons within the sulfolane ring.

The following table summarizes the predicted and experimental NMR data for 2,4-Dimethylsulfolane. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for 2,4-Dimethylsulfolane Data sourced from publicly available spectral databases.

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | ~1.2 - 1.4 | Doublet |

| ¹H | Ring CH₂ | ~1.8 - 2.5 | Multiplet |

| ¹H | Ring CH | ~2.8 - 3.2 | Multiplet |

| ¹³C | Methyl (CH₃) | ~15 - 20 | - |

| ¹³C | Ring CH₂ (C3, C5) | ~30 - 40 | - |

| ¹³C | Ring CH (C2, C4) | ~55 - 65 | - |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Multidimensional NMR for Complex Structure Elucidation

For complex molecules or cases where 1D NMR spectra exhibit significant signal overlap, multidimensional NMR techniques are employed to resolve ambiguities and definitively assign the structure.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique makes it possible to unambiguously assign the ¹H signal to its corresponding ¹³C signal, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure by connecting fragments identified through COSY and HSQC, and for identifying quaternary carbons (carbons with no attached protons).

For a molecule like 2,4-Dimethylsulfolane, HMBC would show correlations from the methyl protons to the methine carbons (C2 and C4) and adjacent methylene carbons of the ring, confirming the positions of the methyl substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are exceptionally useful for identifying functional groups and investigating the conformational properties of molecules. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). A key feature in the IR spectrum of a sulfolane derivative is the presence of strong absorption bands characteristic of the sulfone group (SO₂). rsc.org These bands, corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, are typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the methyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. The symmetric S=O stretch in sulfolanes often produces a strong Raman signal. researchgate.net Furthermore, C-C and C-S bond vibrations within the ring, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum, providing additional structural information.

Conformational studies can be performed by analyzing spectral changes at different temperatures or in different solvents, as the vibrational frequencies of certain bonds can be sensitive to the molecule's geometry.

Interactive Data Table: Key Vibrational Bands for 2,4-Dimethylsulfolane Data represents typical ranges for sulfolane derivatives.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | IR | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | IR, Raman | 1120 - 1160 | Strong |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C-H Bend (CH₂, CH₃) | IR, Raman | 1370 - 1470 | Medium |

| C-S Stretch | Raman | 650 - 750 | Medium |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. docbrown.info

For 2,4-Dimethylsulfolane (Molecular Weight: 148.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 148. nih.gov The high-energy ionization process, typically electron ionization (EI), causes the molecular ion to break apart into smaller, characteristic fragment ions.

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for sulfolanes involve the loss of sulfur dioxide (SO₂, mass = 64), which is a stable neutral molecule. This would lead to a significant peak at M-64 (m/z 84). Other prominent fragments often result from the cleavage of the methyl groups (loss of CH₃, mass = 15), leading to a peak at M-15 (m/z 133), and subsequent ring fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an indispensable tool for identifying the components of a mixture and assessing the purity of a compound.

In a GC-MS analysis of a sample containing 2,4-Dimethylsulfolane, the compound would first travel through a long, narrow column in the gas chromatograph. Its interaction with the column's stationary phase causes it to separate from other components based on its boiling point and polarity, eluting at a specific retention time. As the compound exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass spectrum of the compound at its specific retention time.

By comparing the obtained retention time and mass spectrum to those of a known standard or a spectral library (like the NIST library), the identity of 2,4-Dimethylsulfolane can be confirmed with high confidence. The area of the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

Integration of Spectroscopic Data for Reaction Monitoring and Product Characterization

The definitive characterization of a chemical compound and the understanding of chemical reactions rely on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and unambiguous analysis.

For instance, in the synthesis of a compound like 2,4-Dimethylsulfolane, which can be prepared by the hydrogenation of 2,4-dimethyl-3-sulfolene, spectroscopy is vital at every stage. drugfuture.com

Reaction Monitoring: The progress of the reaction can be monitored in real-time. ¹H NMR spectroscopy can be used to track the disappearance of signals corresponding to the starting material (e.g., vinyl protons in the sulfolene) and the appearance of signals for the saturated product. IR spectroscopy could similarly be used to monitor the disappearance of the C=C bond stretching vibration.

Product Isolation and Purity: After the reaction is complete, GC-MS is used to analyze the crude product mixture, identify the desired compound, and assess its purity by detecting any remaining starting materials or byproducts.

Final Product Characterization: Once the product is purified, a full suite of spectroscopic analyses is performed for complete characterization.

MS confirms the expected molecular weight.

IR and Raman confirm the presence of the sulfone group and the absence of the alkene C=C bond from the starting material.

1D and 2D NMR are used to confirm the exact carbon-hydrogen framework, including the stereochemistry (cis/trans isomerism) of the methyl groups on the ring, thus providing irrefutable proof of the final structure.

By combining the information from these orthogonal techniques, chemists can confidently verify the identity, purity, and detailed molecular structure of the target compound.

Theoretical and Computational Chemistry Studies of 2,4 Dimethylsulfolene

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons and the nature of chemical bonds within the 2,4-dimethylsulfolene molecule are fundamental to its chemical behavior. Computational analyses reveal the distribution of electron density and the characteristics of its molecular orbitals. The sulfone group, with its highly electronegative oxygen atoms, significantly influences the electronic properties of the five-membered ring and the attached methyl groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgwpmucdn.com The energy and spatial distribution of these orbitals in this compound are key to predicting its behavior as a nucleophile or electrophile. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfone oxygen atoms and the C-C and C-H sigma bonds of the alkyl frame.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons (electrophilicity). The LUMO is likely centered around the sulfur atom and the antibonding orbitals associated with the S-O bonds, influenced by the high electronegativity of the oxygen atoms. libretexts.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. From these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 1: Global Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table is interactive. You can sort and filter the data.

The distribution of electrons within the this compound molecule is non-uniform due to the differing electronegativities of its constituent atoms. The sulfone (SO₂) group is a strong electron-withdrawing group, leading to a significant polarization of the molecule.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show:

Regions of Negative Potential (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. The highest negative potential would be concentrated around the two oxygen atoms of the sulfone group, reflecting their high electronegativity and the presence of lone pairs. uctm.edu

Regions of Positive Potential (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the methyl and methylene (B1212753) groups.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

This charge distribution is fundamental to understanding intermolecular interactions, such as solvation and how the molecule orients itself when approaching other reactants. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling allows for the detailed investigation of reaction pathways, providing information on the stability of intermediates and the energy barriers of transition states. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and modeling reaction mechanisms. mdpi.com It offers a good balance between accuracy and computational cost for calculating the energies of reactants, products, intermediates, and transition states. researchgate.net

While specific DFT studies on this compound are not prominent, research on analogous compounds like substituted 2,5-dihydrothiophene (B159602) sulfones in cheletropic reactions provides insight into the methodology. ajchem-a.com In such studies, DFT calculations (e.g., using the B3LYP functional with a 6-311+G** basis set) are employed to locate the geometry of the transition state and calculate the activation energy (Ea) for the reaction. ajchem-a.com For a hypothetical thermal decomposition of this compound, DFT could model the breaking of the C-S bonds and identify the transition state leading to the extrusion of sulfur dioxide.

Table 2: Illustrative DFT-Calculated Activation Energies for Cheletropic Reactions of Substituted Sulfolenes

| Compound | Substituent Position | Substituent Group | Activation Energy (kcal/mol) |

|---|---|---|---|

| Cis Isomer | 2,5- | -CF₃ | 12.25 |

| Trans Isomer | 2,5- | -CCl₃ | 12.99 |

Data sourced for illustrative purposes from a study on substituted 2,5-dihydrothiophene sulfones. ajchem-a.com This table is interactive.

These calculations help determine the rate-determining step of a reaction and predict how substituents (like the methyl groups in this compound) influence reaction rates by altering the stability of the transition state. scielo.br

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step after locating a transition state. The IRC method maps the minimum energy reaction pathway connecting the transition state to the corresponding reactants and products on the potential energy surface. scm.commissouri.edu This analysis confirms that a calculated transition state structure indeed connects the desired chemical species. skku.edu

For a reaction involving this compound, an IRC analysis would start from the optimized transition state geometry and proceed downhill in both forward and reverse directions. Following this path ensures the identification of the true reactants and products associated with that specific energy barrier, providing a complete and validated picture of the reaction coordinate. mdpi.com

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. weizmann.ac.ilarxiv.org For this compound, a relaxed PES scan can be performed by systematically varying key dihedral angles of the ring to identify the lowest energy conformations (global minima) and the energy barriers for interconversion between them. researchgate.netnih.gov This analysis is critical for understanding which conformations are most populated at a given temperature and how the molecule's shape might influence its reactivity and interactions with other molecules.

Prediction of Stereoselectivity and Regioselectivity from Computational Data

In the field of synthetic organic chemistry, the ability to predict the stereochemical and regiochemical outcomes of a reaction is of paramount importance. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting selectivity. For derivatives of sulfolene, such as this compound, DFT calculations can provide significant insights into the factors governing the formation of specific isomers in reactions like cycloadditions and cheletropic eliminations.

Theoretical studies on related sulfolene structures have demonstrated the utility of DFT in understanding reaction pathways. For instance, investigations into the cheletropic reaction of substituted 2,5-Dihydrothiophene sulfones have utilized DFT calculations at the B3LYP/6-311+G** level of theory to analyze the influence of neighboring groups on the activation energy and, consequently, the reaction rate. ajchem-a.com These studies reveal that both electronic and steric effects of substituents play a crucial role in determining the energetics of the transition states for both cis and trans isomers. ajchem-a.com

By applying similar computational methodologies to this compound, one could model its participation in various pericyclic reactions. For example, in a Diels-Alder reaction where this compound could potentially act as a dienophile following the extrusion of sulfur dioxide, DFT could be employed to calculate the activation energies for the formation of different stereoisomers (e.g., endo vs. exo products) and regioisomers. The analysis of the transition state geometries and energies would reveal the preferred reaction pathway.

A typical computational workflow to predict selectivity for a reaction involving this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

Analysis of Results: By comparing the activation energies for the different possible pathways, the most likely stereochemical and regiochemical outcome can be predicted. The pathway with the lowest activation energy is expected to be the dominant one.

The table below illustrates a hypothetical dataset that could be generated from such a computational study on a cycloaddition reaction of a diene with a derivative of this compound, showcasing how computational data can be used to predict the major product.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major/Minor Product |

| Endo, Ortho | 0.00 | 0.00 | Major |

| Exo, Ortho | 2.50 | 2.35 | Minor |

| Endo, Meta | 3.10 | 3.00 | Minor |

| Exo, Meta | 4.50 | 4.25 | Minor |

This is a hypothetical data table for illustrative purposes.

Such computational predictions are invaluable for guiding experimental work, allowing chemists to make informed decisions about reaction conditions to achieve the desired isomeric product. The successful application of theoretical methods to understand regio- and stereoselectivity in various cycloaddition reactions underscores their potential for application to this compound. nih.govresearchgate.net

Application of Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics, solvent effects, and intermolecular interactions. For a molecule like this compound, MD simulations can offer a deeper understanding of its behavior in different solvent environments, which is crucial as solvent choice can significantly influence reaction rates and selectivity.

An MD simulation of this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, methanol, or a nonpolar solvent).

Force Field Parameterization: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field consists of parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run: After equilibration, the simulation is run for a significant period (nanoseconds to microseconds), during which the trajectories of all atoms are saved at regular intervals.

Analysis: The saved trajectories are analyzed to extract various properties of interest.

Key properties that can be investigated for this compound using MD simulations include:

Solvation Structure: The radial distribution function (RDF) can be calculated to understand how solvent molecules arrange around the solute. This can reveal specific interactions, such as hydrogen bonding between the sulfone oxygens and protic solvent molecules.

Conformational Dynamics: The flexibility of the five-membered ring and the orientation of the methyl groups can be monitored over time. This is important as the conformation of the molecule can influence its reactivity.

Diffusion Coefficient: The self-diffusion coefficient of this compound in different solvents can be calculated, providing information about its mobility.

Solvent Effects on Interactions: In the presence of other reactants, MD simulations can be used to study how the solvent mediates their interactions, potentially influencing the approach to a transition state.

The following table provides an example of the kind of data that could be obtained from MD simulations of this compound in different solvents.

| Solvent | Diffusion Coefficient (10⁻⁵ cm²/s) | Average Number of Solvent Molecules in First Solvation Shell |

| Water | 1.2 | 25 |

| Methanol | 2.5 | 20 |

| Hexane | 4.8 | 15 |

This is a hypothetical data table for illustrative purposes.

By providing a molecular-level view of the dynamic behavior of this compound in solution, MD simulations can complement the static picture provided by quantum mechanical calculations. This combined computational approach offers a comprehensive understanding of the factors that control the reactivity and properties of this compound, which is essential for its potential applications in synthesis and materials science. rsc.org

Strategic Applications of 2,4 Dimethylsulfolene in Specialized Organic Syntheses

Role as a Versatile Polar Aprotic Solvent in Specific Reaction Systems

While 2,4-dimethylsulfolene itself is primarily valued for its reactivity, its saturated counterpart, 2,4-dimethylsulfolane (B94816), exemplifies the properties that make the sulfolane (B150427) family effective polar aprotic solvents. Polar aprotic solvents possess a high dielectric constant and polarity but lack acidic protons. This class of solvents is adept at dissolving polar compounds and solvating cations, which can significantly enhance the reactivity of corresponding anions in a reaction mixture. acs.orgnih.gov

The parent compound, sulfolane, is a highly stable organosulfur compound widely recognized for its utility as an industrial solvent. wikipedia.org It is miscible with both water and hydrocarbons, a property derived from the polar sulfonyl group and the non-polar carbon ring. wikipedia.org This dual miscibility, combined with high thermal and chemical stability, makes sulfolanes suitable for a wide range of reaction conditions, including those involving strong acids or bases at elevated temperatures. acs.org Key applications where sulfolane's properties are leveraged include the extraction of aromatic hydrocarbons from other hydrocarbon mixtures and the purification of natural gas. wikipedia.org

The properties of 2,4-dimethylsulfolane are based on this framework. It functions as a high-boiling, stable medium that can facilitate a variety of chemical transformations, such as nucleophilic substitutions and condensation reactions, where its ability to solvate cations increases the nucleophilicity of anions. acs.org

Table 1: Physicochemical Properties of Sulfolane (Parent Compound)

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O₂S |

| Boiling Point | 285 °C |

| Melting Point | 27.5 °C |

| Density | 1.261 g/mL at 25 °C |

| Dipole Moment | 4.7 Debye |

| Dielectric Constant | 43.4 |

Data sourced from references acs.orgresearchgate.net. This table presents data for the parent compound, sulfolane, which is representative of the solvent characteristics of the 2,4-dimethyl derivative.

Precursor for the Synthesis of Biologically Active Compounds and Natural Products

The most significant application of 2,4-dimethyl-3-sulfolene is its role as a stable, solid precursor to the reactive diene, 2,4-dimethyl-1,3-butadiene. orgsyn.org Sulfolenes undergo a reversible retro-cheletropic reaction upon heating, extruding sulfur dioxide (SO₂) gas to generate a conjugated diene. wikipedia.orgcerritos.edu This method provides a safe and convenient way to handle volatile or reactive dienes in situ, avoiding the need for specialized equipment for handling gases and minimizing the formation of polymeric byproducts. orgsyn.orgcerritos.edu

Conjugated dienes are exceptionally important building blocks in organic synthesis, most notably as components in the Diels-Alder reaction. nih.gov This cycloaddition reaction is one of the most powerful tools for forming six-membered rings, which are core structures in a vast array of natural products and biologically active compounds, including steroids, alkaloids, and antibiotics. nih.govresearchgate.net

The use of this compound allows for the thermally controlled release of 2,4-dimethyl-1,3-butadiene directly into a reaction mixture containing a suitable dienophile. The methyl groups on the diene backbone influence the stereoselectivity and electronics of the Diels-Alder reaction, providing a pathway to complex and specifically substituted cyclic molecules. This strategy has been successfully employed with various sulfolenes to synthesize intricate molecular architectures. orgsyn.orgacs.org

Table 2: Synthetic Utility of this compound as a Diene Source

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Retro-cheletropic elimination | wikipedia.orgcerritos.edu |

| Product | 2,4-dimethyl-1,3-butadiene + SO₂ | orgsyn.org |

| Key Advantage | Stable, solid source for a reactive, volatile diene | cerritos.edu |

| Primary Application | In situ diene for Diels-Alder reactions | orgsyn.org |

| Significance | Construction of complex cyclic systems in natural product synthesis | nih.gov |

Intermediate in the Preparation of Advanced Materials and Specialty Chemicals

The utility of this compound extends beyond fine chemical synthesis into the realm of materials science. As a precursor to 2,4-dimethyl-1,3-butadiene, it serves as an intermediate in the synthesis of polymers and specialty elastomers. mdpi.com Substituted butadienes are important monomers for producing synthetic rubbers with tailored properties. essentialchemicalindustry.org

The polymerization of dienes can proceed through various pathways (e.g., 1,4-addition or 1,2-addition), leading to polymers with different microstructures and, consequently, different physical properties like elasticity and thermal stability. rsc.org Research on the polymerization of closely related monomers, such as 2,3-dimethyl-1,3-butadiene (B165502), has shown that rare-earth metal catalysts can produce polymers with high stereoselectivity (e.g., trans-1,4 selectivity), resulting in crystalline plastics. acs.org

Furthermore, the copolymerization of these dienes with other monomers, like ethylene (B1197577), can yield advanced materials. For instance, the copolymerization of 2,3-dimethyl-1,3-butadiene and ethylene has been shown to produce a "plastic rubber" material with high elongation and mechanical strength, properties that differ significantly from the homopolymers of either monomer. acs.org Therefore, by providing access to the 2,4-dimethyl-1,3-butadiene monomer, this compound is a key intermediate for creating specialty polymers and advanced materials for a variety of industrial applications. essentialchemicalindustry.orgrsc.org

Application in Analytical Chemistry for Separation Processes

Drawing again from the properties of its saturated analog and the broader sulfolane family, 2,4-dimethylsulfolane has potential applications in analytical and industrial separation processes. The high polarity and selective solvency of sulfolanes make them ideal for liquid-liquid extraction and extractive distillation. wikipedia.orggs-chemical.com

A primary industrial use of sulfolane is the extraction of benzene, toluene, and xylene (BTX) from hydrocarbon mixtures in oil refining. cpchem.comacs.org Sulfolane exhibits high selectivity for these aromatic compounds while having low solubility for non-aromatic hydrocarbons like alkanes. cpchem.comresearchgate.net This differential solubility allows for their efficient separation on a large scale. researchgate.net

In an analytical context, this principle can be applied to laboratory-scale separation processes. 2,4-Dimethylsulfolane could be used as a solvent in liquid-liquid extraction to separate polar or aromatic analytes from non-polar matrices. Its high boiling point also makes it suitable for extractive distillation, a technique used to separate components of a mixture that have very close boiling points. gs-chemical.com By adding sulfolane to the mixture, the relative volatility of the components is altered, allowing for their separation by distillation.

Future Directions and Emerging Research Avenues for 2,4 Dimethylsulfolene Chemistry

Development of Sustainable and Environmentally Benign Reaction Pathways

A major thrust in modern chemistry is the development of sustainable synthetic methods, and the chemistry of 2,4-dimethylsulfolene is no exception. Future research will increasingly focus on creating reaction pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of sulfolenes themselves as recyclable solvents. For instance, 3-sulfolene (B121364) has been demonstrated as a "volatile," recyclable dipolar aprotic solvent that can be decomposed into its gaseous precursors (butadiene and sulfur dioxide) and subsequently reformed, offering a greener alternative to common solvents like DMSO. researchgate.net This concept could be extended to this compound and its derivatives, particularly in applications where its physical properties are advantageous.

Improving the sustainability of sulfone synthesis itself is also critical. Traditional methods often rely on the oxidation of sulfides, and recent progress has focused on using greener oxidants and catalysts. nih.gov The development of catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant represents a significant step forward. Furthermore, the direct fixation of sulfur dioxide (SO₂), a readily available industrial byproduct, into the sulfolene backbone is a key reaction that can be further optimized for sustainability. nih.gov Research into solvent-free reactions, the use of aqueous media, and biocatalysis will also contribute to more environmentally benign processes for synthesizing and transforming this compound. researchgate.netjddhs.com

| Sustainability Strategy | Application in this compound Chemistry | Potential Benefits |

| Recyclable Solvents | Using this compound or its parent compounds as thermally decomposable solvents. researchgate.net | Reduced solvent waste, circular economy principles. |

| Green Oxidants | Employing H₂O₂ or air/O₂ with catalysts for the synthesis of sulfones from sulfides. nih.govresearchgate.net | Benign byproducts (water), safer reaction conditions. |

| Atom Economy | Direct fixation of SO₂ with corresponding dienes to form the sulfolene ring. nih.govwikipedia.org | High atom efficiency, utilization of industrial byproduct. |

| Alternative Energy | Use of microwave or ultrasound to accelerate reactions and reduce energy consumption. jddhs.com | Faster reaction times, lower energy costs. |

| Renewable Feedstocks | Developing routes to diene precursors from bio-based sources. | Reduced reliance on fossil fuels, lower carbon footprint. |

Exploration of Photochemical and Electrocatalytic Transformations

Photochemistry and electrochemistry offer powerful, sustainable alternatives to thermally driven reactions, providing unique reaction pathways through the generation of high-energy intermediates under mild conditions.

Photochemical transformations of sulfolenes have shown potential for novel molecular constructions. Research has demonstrated that sulfolenes can undergo photochemical [2+2] cycloadditions, leading to complex bi- and tri-cyclic sulfone systems. st-andrews.ac.uk Another key photochemical reaction is the extrusion of sulfur dioxide, which can be initiated by light. acs.orgresearchgate.net This process can be used to generate dienes in situ under specific conditions or to facilitate subsequent rearrangements. Visible-light photocatalysis, a rapidly growing field, is also being applied to sulfone synthesis. For example, a visible-light-mediated method using a recyclable graphitic carbon nitride (g-C₃N₄) photocatalyst has been developed for synthesizing β-keto sulfones, highlighting a sustainable approach that could be adapted for modifying the this compound scaffold. rsc.org

Electrocatalysis provides another level of control over chemical reactions by precisely managing redox potentials. This approach can be used to drive transformations that are difficult to achieve with conventional chemical reagents. Recent studies have shown that β-keto sulfones and vinyl sulfones can be synthesized under electrochemical oxidation conditions. researchgate.net A particularly intriguing area of research is the use of external electric fields to influence reaction mechanisms. Theoretical studies have shown that an oriented external electric field can alter the kinetics of the reaction between 1,3-dienes and SO₂, making the cheletropic reaction that forms sulfolene more favorable than the competing hetero-Diels-Alder pathway. nih.gov Applying these electrocatalytic and field-induced principles to the synthesis and functionalization of this compound could unlock new, highly selective transformations.

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating the discovery of new reactions and optimizing existing ones. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net For this compound, these computational tools can be applied in several impactful ways.

ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new transformations or to suggest optimal conditions (e.g., catalyst, solvent, temperature) for a desired product. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments required, saving time and resources. These models can be categorized as:

Global Models: Trained on vast, diverse reaction databases to provide general recommendations for new reaction types. beilstein-journals.orgnih.gov

Local Models: Focused on a specific reaction class, using smaller, more detailed datasets to fine-tune parameters like substrate concentration and additives to maximize yield and selectivity. beilstein-journals.org

Active learning is a particularly powerful approach where the ML model actively suggests the most informative experiments to perform next. A tool known as LabMate.ML, for instance, uses active learning to optimize organic synthesis conditions with as few as 5-10 initial data points, adapting its predictions as new experimental results are fed back into the algorithm. duke.edu Such a strategy could be employed to rapidly optimize the synthesis of complex derivatives from this compound or to discover novel reactivity.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Retrosynthesis Planning | AI tools predict potential synthetic routes for complex target molecules. | Suggesting novel ways to synthesize functionalized this compound analogs. |

| Reaction Condition Optimization | ML models predict optimal catalysts, solvents, and temperatures for a given reaction. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net | Improving yields and selectivity for known transformations of this compound. |

| Yield Prediction | Algorithms forecast the expected yield of a reaction under specific conditions. | Prioritizing high-yield pathways before entering the lab. |

| Active Learning | The model interactively guides experimentation for rapid optimization. duke.edu | Accelerating the discovery of ideal conditions for new reactions involving this compound. |

Advanced in Situ Spectroscopic Monitoring for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing processes and discovering new reactivity. Advanced in situ spectroscopic techniques are becoming indispensable tools for observing reactions in real-time, allowing chemists to identify transient intermediates and understand kinetic profiles without altering the reaction environment.

For this compound, a key reaction is its thermal retro-cheletropic extrusion of SO₂ to generate the corresponding diene in situ for subsequent reactions like the Diels-Alder cycloaddition. youtube.comcerritos.edu Monitoring this process provides critical data on the rate of diene formation and its subsequent consumption. Techniques suitable for this purpose include:

Raman Spectroscopy: Highly effective for monitoring changes in covalent bonds in real-time, making it ideal for observing the formation and disappearance of specific functional groups. It is insensitive to water and can be used with fiber-optic probes for non-invasive monitoring.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is another powerful probe-based technique for tracking the concentration of reactants, intermediates, and products throughout a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of species in the reaction mixture over time.

By applying these in situ methods, researchers can gain a precise understanding of the kinetics of both the SO₂ extrusion from this compound and the subsequent cycloaddition steps. This data is invaluable for building accurate kinetic models, optimizing reaction conditions to minimize side products, and uncovering subtle mechanistic details that would be missed by traditional offline analysis. cerritos.edu

Synthesis of Novel this compound Analogs with Tunable Reactivity

The synthesis of novel analogs of this compound with varied substitution patterns is a key research direction for fine-tuning its chemical and physical properties. By introducing different functional groups onto the sulfolene ring, chemists can modulate its reactivity, stability, and utility as a synthetic building block.

Several established strategies for synthesizing substituted sulfolenes can be applied to create a library of this compound derivatives. thieme-connect.comresearchgate.net One of the most powerful methods involves the deprotonation of the sulfolene ring at the α-position to the sulfone group, followed by alkylation with various electrophiles. thieme-connect.com This allows for the introduction of a wide range of substituents.

Other important synthetic strategies include:

Electrophilic Addition: Addition of electrophiles to the double bond, often followed by elimination, can introduce new functional groups.

Oxidation of Thiol Precursors: Substituted thiophenes or thiolenes can be oxidized to the corresponding sulfolenes, providing an alternative route to complex analogs. thieme-connect.com

Transition-Metal Catalysis: Modern catalytic methods, such as rhodium-catalyzed asymmetric arylation, have been used to create chiral sulfolene derivatives with high enantioselectivity. researchgate.net

By systematically creating analogs with electron-donating or electron-withdrawing groups, sterically bulky substituents, or chiral centers, researchers can develop a new generation of sulfolene reagents. These tailored molecules could exhibit enhanced or completely novel reactivity in cycloaddition reactions, serve as specialized solvents, or act as precursors to unique polymeric materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.